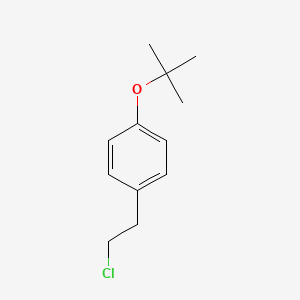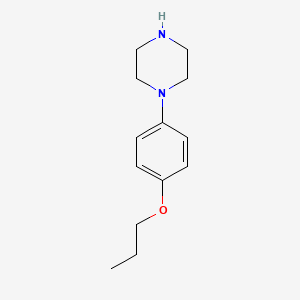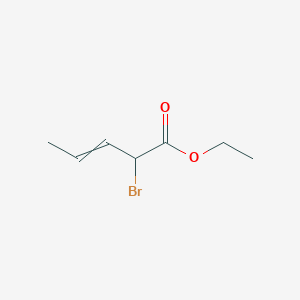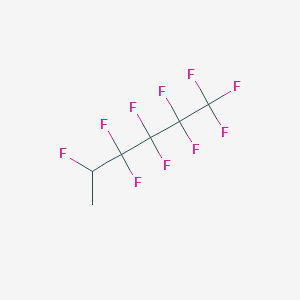![molecular formula C42H23Cl3F18OP2Re B12558196 Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium CAS No. 143123-91-5](/img/structure/B12558196.png)
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium is a complex organometallic compound It features a rhenium center coordinated with multiple chloro and trifluoromethyl-substituted phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhenium precursors with chloro and trifluoromethyl-substituted phenylphosphine ligands. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can occur, particularly at the rhenium center.
Substitution: Ligand substitution reactions are common, where one or more of the phenyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various phosphine ligands or halides can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of rhenium-phosphine complexes.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of rhenium.
Industry: Utilized in materials science for the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism by which this compound exerts its effects involves coordination chemistry principles. The rhenium center can interact with various substrates through its coordination sites, facilitating reactions such as catalysis. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
相似化合物的比较
Similar Compounds
- **Chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
- Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
Uniqueness
This compound is unique due to its specific combination of chloro and trifluoromethyl-substituted phenyl groups coordinated to a rhenium center. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in catalysis and materials science.
属性
CAS 编号 |
143123-91-5 |
|---|---|
分子式 |
C42H23Cl3F18OP2Re |
分子量 |
1240.1 g/mol |
IUPAC 名称 |
chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-λ5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-λ5-phosphane;rhenium |
InChI |
InChI=1S/C42H23Cl3F18OP2.Re/c43-35-23-29(42(61,62)63)11-22-36(35)66(45,33-18-7-27(8-19-33)40(55,56)57,34-20-9-28(10-21-34)41(58,59)60)64-65(44,30-12-1-24(2-13-30)37(46,47)48,31-14-3-25(4-15-31)38(49,50)51)32-16-5-26(6-17-32)39(52,53)54;/h1-23H; |
InChI 键 |
ILTUVGCWBBJPIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)(OP(C4=CC=C(C=C4)C(F)(F)F)(C5=CC=C(C=C5)C(F)(F)F)(C6=C(C=C(C=C6)C(F)(F)F)Cl)Cl)Cl.[Re] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)



![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
